

# Major Molecular Response (MMR) Rates: Flumatinib vs. Imatinib

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Flumatinib

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Time Point	Flumatinib MMR Rate	Imatinib MMR Rate	Significance (P-value)	Study / Context
3 months (EMR: BCR::ABL1 $\leq$ 10%)	82.1% [1] [2]	53.3% [1] [2]	< 0.0001 [1] [2]	Phase III FESnd Trial
6 months	33.7% [1] (Primary Endpoint), 68.2% [3]	18.3% [1], 22.9% [3]	0.0006 [1], < 0.01 [3]	Phase III FESnd Trial; Real-World Study
12 months	52.6% [1], 90.0% [3]	39.6% [1], 51.1% [3]	0.0102 [1], < 0.01 [3]	Phase III FESnd Trial; Real-World Study

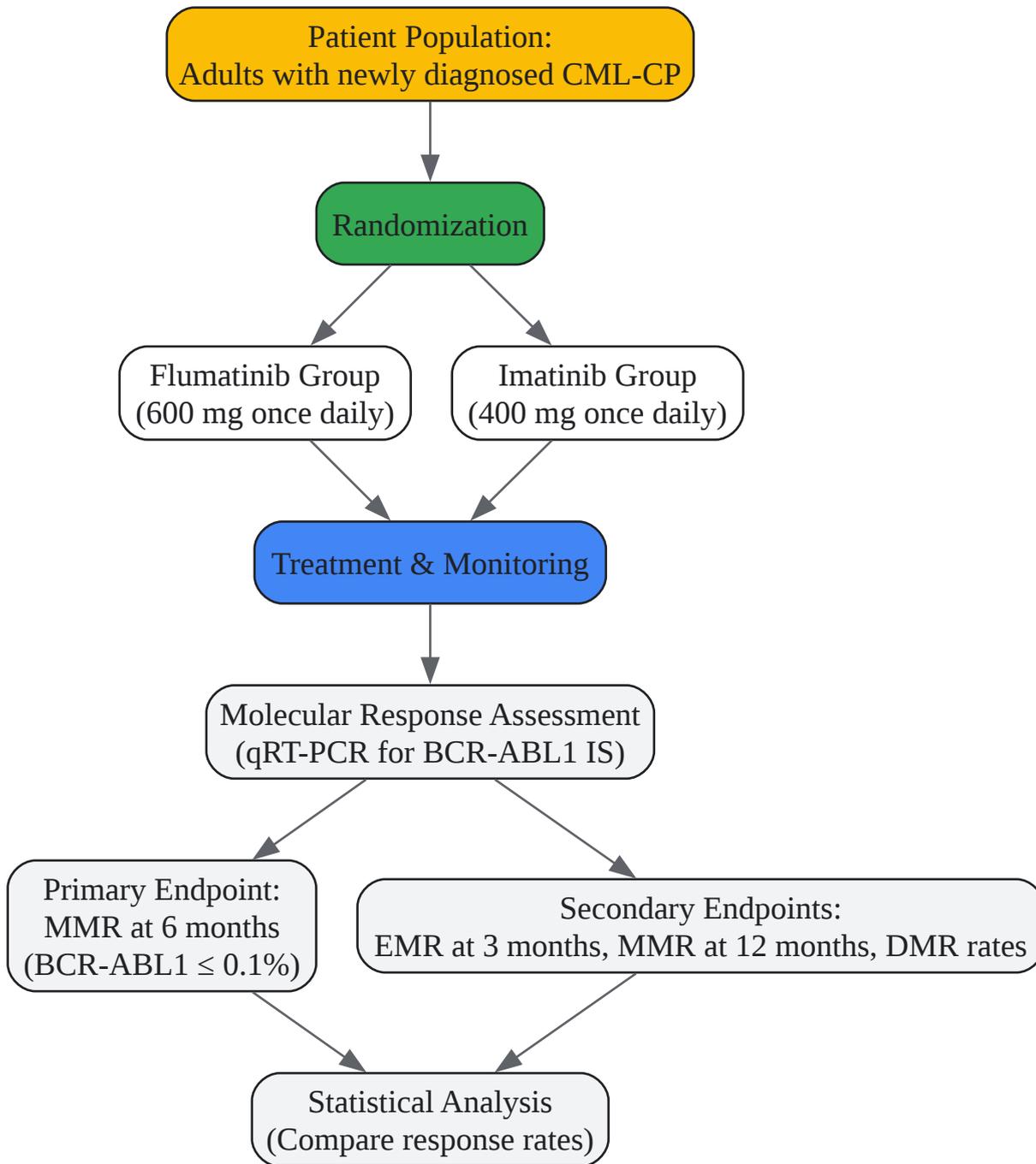
Beyond MMR, **flumatinib** also leads to significantly higher rates of **deep molecular responses (DMR/MR4)** at 6, 9, and 12 months compared to imatinib [1] [4]. Deeper responses are crucial as they are a prerequisite for attempting treatment-free remission.

## Key Experimental Methodologies

The robust data supporting this comparison comes from well-defined clinical trials and real-world studies adhering to strict protocols.

- **Study Design:** The pivotal evidence comes from the **FESTnd study**, a Phase III, randomized, open-label, multi-center trial [1]. This is considered the gold standard for comparing drug efficacy. Real-world studies provide additional, practical insights from clinical practice [4] [3].
- **Patient Population:** These studies enrolled adults with newly diagnosed **chronic-phase CML (CML-CP)**. Diagnosis was confirmed by the presence of the **BCR-ABL1 fusion gene** [1] [5].
- **Treatment Regimens:**
  - **Flumatinib:** 600 mg, administered orally once daily [1].
  - **Imatinib:** 400 mg, administered orally once daily [1].
- **Response Assessment and Endpoints:**
  - **Molecular Response** was measured by **quantitative RT-PCR** to detect **BCR-ABL1 transcript levels** standardized to the International Scale (IS) [1] [5].
  - The primary endpoint in the FESTnd trial was the **MMR rate at 6 months** [1]. MMR is defined as **BCR-ABL1 IS  $\leq$  0.1%** [1] [2].
  - **Early Molecular Response (EMR)** at 3 months, defined as **BCR-ABL1 IS  $\leq$  10%**, was a key secondary endpoint [1].
- **Statistical Analysis:** Efficacy was analyzed in the intention-to-treat population. P-values were calculated using appropriate statistical tests (e.g., Chi-square) to determine if observed differences were statistically significant, with a P-value  $< 0.05$  generally considered significant [1].

The following diagram illustrates the high-level workflow of a typical Phase III clinical trial that generates this type of data.



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## Interpretation and Clinical Relevance

The consistent findings across clinical trials and real-world studies establish **flumatinib** as a superior therapeutic option to imatinib for achieving rapid and deep molecular responses.

- **Faster and Deeper Responses:** The significantly higher **early molecular response (EMR)** rate at 3 months with **flumatinib** is a critical predictor of long-term success [1]. Furthermore, its higher rates of **deep molecular response (DMR)** are a key step toward eligibility for treatment-free remission [1] [4].
- **Safety Profile:** While both drugs are generally well-tolerated, their safety profiles differ. In the FESnd trial, **edema, rash, and neutropenia** were more frequent with imatinib, while **diarrhea and alanine transaminase elevation** were more common with **flumatinib** [1] [2]. A real-world study also noted a case of grade 3 QT prolongation with **flumatinib**, suggesting cardiovascular events need continuous concern [4].

In summary, the experimental data strongly supports that **flumatinib** induces higher and faster MMR rates compared to imatinib. This efficacy advantage must be balanced with its distinct safety profile when making treatment decisions.

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To cite this document: Smolecule. [Major Molecular Response (MMR) Rates: Flumatinib vs. Imatinib].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547876#flumatinib-vs-imatinib-major-molecular-response-mmr-rates>]

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)